

UNC569 Mer phosphorylation inhibition protocol

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: **unc569**

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Introduction to UNC569

UNC569 is a reversible, ATP-competitive inhibitor that targets the Mer tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family. It demonstrates potent activity against Mer ($IC_{50} = 2.9$ nM) with selectivity over the related kinases Axl ($IC_{50} = 37$ nM) and Tyro3 ($IC_{50} = 48$ nM) [1] [2] [3]. Its primary application in research has been in the context of hematological malignancies and solid tumors, such as acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and atypical teratoid/rhabdoid tumors (ATRT) [1] [4] [5].

Detailed Experimental Protocols

Here are the consolidated protocols for key experiments demonstrating **UNC569**'s activity, as reported in the literature.

Protocol 1: Inhibition of Mer Phosphorylation and Downstream Signaling in ALL Cell Lines

This protocol is used to assess the direct biochemical effects of **UNC569** on Mer autophosphorylation and its key downstream pathways.

- **1. Cell Culture and Treatment:**

- **Cell Lines:** Human B-ALL (697) and T-ALL (Jurkat) cell lines are commonly used [1] [2].
 - **Culture Conditions:** Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂ [1].
 - **Compound Treatment:** Pre-treat cells with a range of **UNC569** concentrations (e.g., from nanomolar to low micromolar) or a vehicle control (DMSO) for **1 to 1.5 hours** [1] [3]. A concentration of **1 μM** is often used to demonstrate maximal effect [6] [3].
- **2. Cell Stimulation and Lysis:**
 - **Stabilization of Phosphorylation:** To stabilize phosphorylated proteins, treat cells with **0.12 mM pervanadate** for **3 minutes** following **UNC569** incubation [1].
 - **Cell Lysis:** Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1% Triton X-100) supplemented with protease and phosphatase inhibitors [1] [7].
- **3. Detection of Mer Phosphorylation (Immunoprecipitation & Western Blot):**
 - **Immunoprecipitation:** Incubate cell lysates with a mouse monoclonal anti-Mer antibody and Protein G-sepharose beads to pull down Mer protein [1].
 - **Western Blot Analysis:** Resolve immunoprecipitates or whole cell lysates by SDS-PAGE and transfer to a membrane.
 - **Antibody Probing:** Probe the membrane with the following antibodies to assess inhibition:
 - **Primary Antibodies:** Anti-phospho-Mer [1], anti-total Mer [1], anti-phospho-AKT (Ser473) [1] [5] [7], anti-total AKT [1] [5], anti-phospho-ERK1/2 (Thr202/Tyr204) [1] [5], anti-total ERK1/2 [1] [5].
 - **Loading Controls:** Anti-α-Tubulin [5] or anti-GAPDH [7].

Protocol 2: Cell Proliferation and Apoptosis Assays

These functional assays determine the phenotypic consequences of Mer inhibition.

- **1. Cell Growth/Proliferation Assay (WST-8):**
 - **Procedure:** Seed cells in 96-well plates and treat with a dose range of **UNC569** or DMSO for **72 hours** [5].
 - **Measurement:** Add WST-8 reagent and measure the optical density (OD) with a plate reader. Calculate relative cell proliferation as a percentage of the DMSO control [5].
- **2. Apoptosis Analysis by Western Blot:**

- **Procedure:** Treat cells (e.g., 697, Jurkat) with **UNC569** (e.g., **0.4 - 2 μ M**) for **24 hours** [2] [3].
 - **Measurement:** Prepare whole cell lysates and perform Western blotting using antibodies against **cleaved Caspase-3** and **cleaved PARP** as markers of apoptosis [2] [5] [3].
- **3. Apoptosis Assay by Flow Cytometry:**
 - **Procedure:** Treat susceptible cell lines (e.g., OCI/AML5, TMD7) with **UNC569** for **48 hours** [5].
 - **Staining:** Stain cells with **Annexin V-FITC** and **Propidium Iodide (PI)** [5].
 - **Analysis:** Analyze using a flow cytometer to quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis [5].

Protocol 3: In Vivo Efficacy in a Zebrafish T-ALL Model

This protocol describes an in vivo model used to evaluate **UNC569**'s efficacy against leukemia.

- **1. Animal Model:** Use transgenic zebrafish with T-ALL, where lymphoblasts express Mer and Enhanced Green Fluorescent Protein (EGFP) [1] [4].
- **2. Drug Administration:** Treat leukemic zebrafish continuously for **2 weeks** by immersion in water containing **4 μ M UNC569** [1] [4] [3].
- **3. Tumor Burden Quantification:** Quantify fluorescence as an indicator of lymphoblast distribution and tumor burden. **UNC569** treatment results in a **>50% reduction** in tumor burden compared to vehicle-treated controls [1] [4].

Summary of Key Quantitative Data

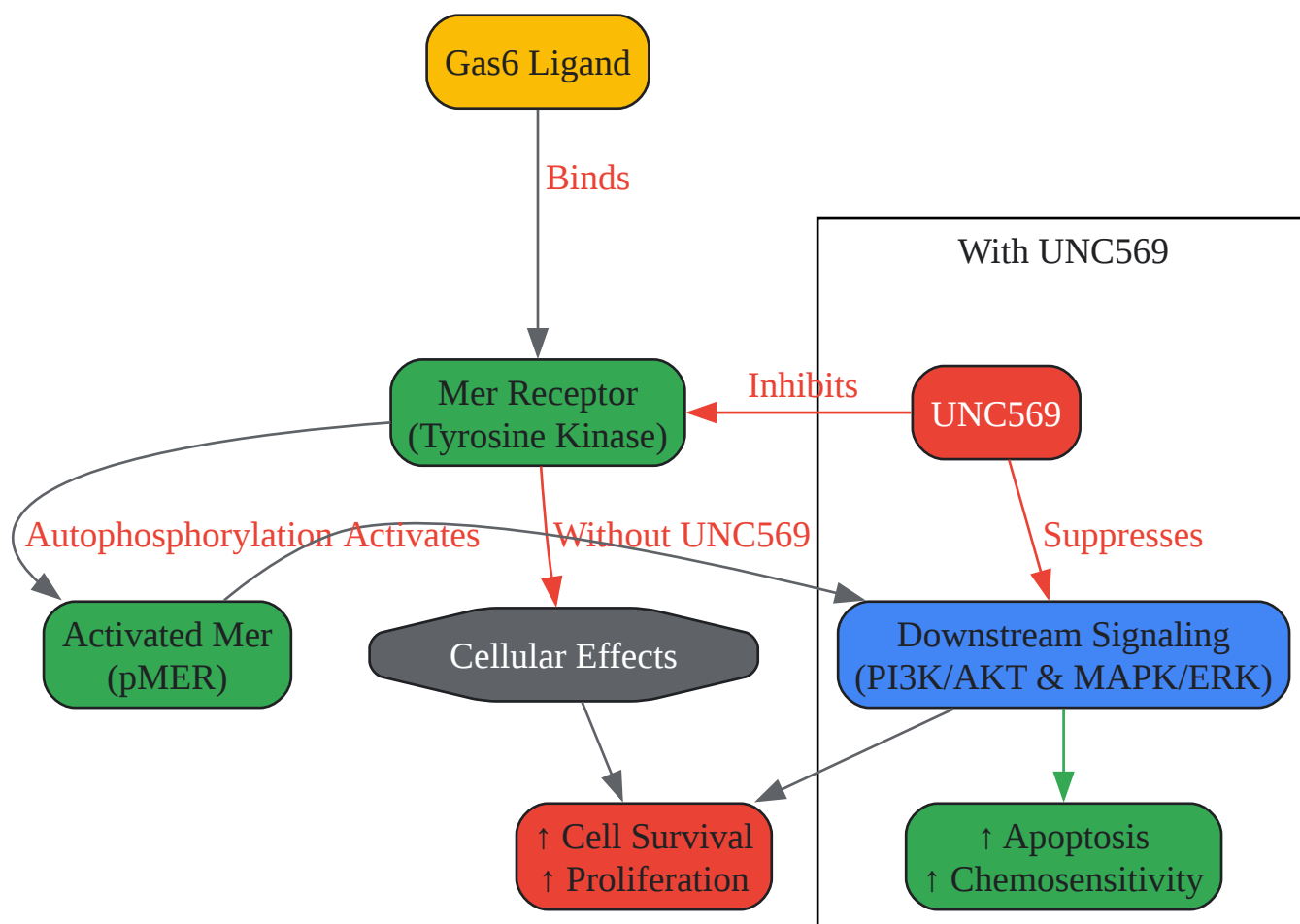
The table below summarizes critical quantitative findings from the research on **UNC569**.

Parameter	Value / Observation	Experimental Context
Mer Kinase IC ₅₀	2.9 nM [2] [3]	In vitro kinase assay
Cellular pMER IC ₅₀	141 nM (697 cells), 193 nM (Jurkat cells) [1] [2] [3]	Western blot in B-ALL/T-ALL lines
Downstream Signaling	Inhibition of pAKT & pERK [1] [5] [7]	Western blot (e.g., at 1 μ M UNC569)

Parameter	Value / Observation	Experimental Context
Apoptosis Induction	Increased cleaved Caspase-3 & PARP [2] [5] [3]	Western blot (e.g., at 1-2 μ M UNC569)
In Vivo Efficacy	>50% reduction in tumor burden [1] [4] [3]	Zebrafish T-ALL model (4 μ M, 2 weeks)
Pharmacokinetics (Mouse)	Oral bioavailability: 57% [2] [3]	3 mg/kg dose

UNC569 Mechanism of Action and Signaling Pathway

UNC569 acts as a competitive antagonist of ATP in the kinase domain of Mer, thereby inhibiting its autophosphorylation and activation. This inhibition blocks key pro-survival signaling cascades, leading to reduced cell viability and induced apoptosis in Mer-dependent cancer cells. The following diagram illustrates this mechanism and its consequences.



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Important Considerations for Researchers

- **Concentration Range:** The effective concentration of **UNC569** varies significantly between biochemical (low nM) and cellular (high nM to μ M) assays. Dose-response experiments are crucial [1] [2].
- **Constitutive Phosphorylation:** Cell lines with constitutively phosphorylated Mer (e.g., OCI/AML5, TMD7) may show higher susceptibility to **UNC569** [5].
- **Specificity:** While **UNC569** is Mer-selective, it does inhibit Axl and Tyro3 at higher concentrations, which should be considered when interpreting results [1] [2].
- **Instrumentation:** Key equipment for these protocols includes a CO₂ incubator, centrifuge, Western blot apparatus, chemiluminescence imager, and flow cytometer.

Troubleshooting Common Issues

- **Weak Phospho-Signal:** The phosphorylation of Mer by its ligand Gas6 can be unstable. Using pervanadate pretreatment to inhibit phosphatases is a common and critical step to stabilize the signal for detection [1] [7].
- **High Background in Apoptosis Assay:** Include careful controls for flow cytometry, such as unstained cells and single-stained (Annexin V or PI only) cells, to properly set compensation and gates [5].
- **Low In Vitro Efficacy:** Verify Mer expression in your cell line model before beginning experiments, as efficacy is highly dependent on target presence [1] [5].

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